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molecular formula C8H6O3 B1662008 6-hydroxybenzofuran-3(2H)-one CAS No. 6272-26-0

6-hydroxybenzofuran-3(2H)-one

Cat. No. B1662008
M. Wt: 150.13 g/mol
InChI Key: GBDMODVZBPFQKI-UHFFFAOYSA-N
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Patent
US04780480

Procedure details

6-Hydroxycoumaran-3-one (15 g) was suspended in ethanol (75 ml) and hydrazine hydrate (10 ml, 90%) was added and the mixture heated at reflux for 1 hour. The solvent was evaporated and a solution of potassium hydroxide (15 g) in ethylene glycol (100 ml) was added to the residue. The resulting mixture was distilled with stirring until the internal temperature reached 185°-190° C. This temperature was maintained until no more nitrogen was evolved, approximately 1.5 hours. After cooling, the mixture was added to dilute hydrochloric acid containing sufficient acid to make the mixture acidic. This acidified mixture was then extracted with ether, dried and distilled (110°-120° C./0.75 mm) to give 6-hydroxy-2,3-dihydrobenzofuran.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=O)[CH2:7][O:8]2)=[CH:4][CH:3]=1.O.NN>C(O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][O:8][C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C2C(COC2=C1)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a solution of potassium hydroxide (15 g) in ethylene glycol (100 ml) was added to the residue
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled
CUSTOM
Type
CUSTOM
Details
reached 185°-190° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained until no more nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture was added to dilute hydrochloric acid containing sufficient acid
EXTRACTION
Type
EXTRACTION
Details
This acidified mixture was then extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled (110°-120° C./0.75 mm)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=CC2=C(CCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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